N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC15020714
Molecular Formula: C16H24N4O2S
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N4O2S |
|---|---|
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H24N4O2S/c21-23(22,15-10-6-3-7-11-15)19-16-17-12-20(13-18-16)14-8-4-1-2-5-9-14/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H2,17,18,19) |
| Standard InChI Key | ZJSMVTARGBHOAH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Overview
The compound consists of two primary functional groups:
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Triazine Core: The triazine ring (1,3,5-triazine) is a heterocyclic structure known for its thermal stability and diverse chemical reactivity.
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Benzenesulfonamide Group: This group is widely recognized for its role in pharmaceuticals as it can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Table 1: Key Structural Features
| Functional Group | Description |
|---|---|
| Triazine Ring | Contains nitrogen atoms at positions 1, 3, and 5. |
| Cycloheptyl Substituent | A seven-membered cycloalkane attached to the triazine ring. |
| Benzenesulfonamide Group | Sulfonamide (-SO2NH-) linked to a benzene ring. |
Potential Synthesis Pathways
The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide likely involves:
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Formation of the Triazine Ring:
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Cyclization of precursors such as aminoguanidines or other nitrogen-rich compounds with aldehydes or ketones under acidic conditions.
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Introduction of the Cycloheptyl Group:
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Alkylation or substitution reactions to attach the cycloheptyl moiety.
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Attachment of the Benzenesulfonamide:
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Sulfonation reactions involving benzene derivatives followed by amination to introduce the sulfonamide functionality.
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Pharmaceutical Potential
Compounds containing triazine and sulfonamide groups are widely studied for their biological activities:
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Anticancer Activity: Analogous compounds have shown cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 by inducing apoptosis and inhibiting cell proliferation .
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Anti-inflammatory Properties: Sulfonamides are known inhibitors of enzymes like carbonic anhydrase and lipoxygenase .
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Antimicrobial Activity: Triazine derivatives have demonstrated antibacterial and antifungal properties due to their ability to disrupt microbial metabolic pathways.
Material Science
The thermal stability of triazine-based compounds makes them suitable for applications in polymers and coatings.
Analytical Characterization
To confirm the structure of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy: For elucidating the proton () and carbon () environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups such as sulfonamides (characteristic peaks around 1150–1350 cm).
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X-ray Crystallography: For detailed structural analysis if crystalline samples are available.
Table 2: Biological Activities of Related Compounds
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